molecular formula C15H19NO3 B1435362 (E)-Ethyl 3-(4-morpholinophenyl)acrylate CAS No. 1359868-31-7

(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Cat. No. B1435362
M. Wt: 261.32 g/mol
InChI Key: YSUZMYKKXLWLOA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Ethyl 3-(4-morpholinophenyl)acrylate” is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 g/mol . This product is intended for research use only and is not for human or veterinary use .


Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 3-(4-morpholinophenyl)acrylate” is represented by the formula C15H19NO3 . The exact structure, including the arrangement of atoms and bonds, is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

(E)-Ethyl 3-(4-morpholinophenyl)acrylate has been explored in the field of organic synthesis, particularly in the development of novel one-pot, three-component Wittig–SNAr reactions. This approach is utilized for synthesizing intermediates of aurora 2 kinase inhibitors, among other compounds, showcasing its role in the synthesis of bioactive molecules. The process is notable for its use of water as a solvent, emphasizing high stereoselectivity and moderate to high yields under metal-free and mild conditions. This synthesis pathway highlights the compound's utility in creating new chemical bonds efficiently and environmentally benignly (Xu et al., 2015).

Material Science Applications

In material science, the compound finds application in the synthesis and characterization of poly(acrylate amic acid) for use as a negative-tone photosensitive polyimide (PSPI). This research demonstrates its role in developing advanced materials for microelectronics, where the acrylate groups' crosslinking reaction upon UV-light exposure is crucial for the material's performance. The study provides insight into the molecular weight and chemical composition's impact on the poly(amic acid)s properties, showcasing the compound's contribution to creating materials with tailored properties for specific applications (Ho et al., 2009).

Pharmacological Research

Pharmacologically, derivatives of (E)-Ethyl 3-(4-morpholinophenyl)acrylate have been synthesized and evaluated for their KCNQ2 potassium channel opener activity. This research underscores the compound's relevance in medicinal chemistry, particularly in the development of potential therapeutic agents for neurological disorders. By modifying the morpholinyl moiety, researchers have identified potent compounds in this series, indicating the foundational role of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in generating new pharmacological agents (L'Heureux et al., 2005).

Environmental and Polymer Applications

Environmental and polymer applications are evident in studies focused on the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate. These investigations highlight the compound's utility in protecting metals against corrosion in acidic environments, contributing to materials science and engineering by improving materials' longevity and performance (Lgaz et al., 2017).

properties

IUPAC Name

ethyl (E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUZMYKKXLWLOA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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